3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
CAS No.: 151775-55-2
Cat. No.: VC21100374
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151775-55-2 |
|---|---|
| Molecular Formula | C20H17NO5 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 3-[2-(dimethylamino)ethoxy]-1-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione |
| Standard InChI | InChI=1S/C20H17NO5/c1-21(2)7-8-25-11-9-14(22)16-15(10-11)26-20-17(16)18(23)12-5-3-4-6-13(12)19(20)24/h3-6,9-10,22H,7-8H2,1-2H3 |
| Standard InChI Key | SIAUHMVIOVZXSB-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O |
| Canonical SMILES | CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by several identifiers and properties that define its chemical identity, as detailed in Table 1.
Table 1: Chemical Identifiers and Properties of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
| Property | Value |
|---|---|
| CAS Number | 151775-55-2 |
| Molecular Formula | C₂₀H₁₇NO₅ |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 3-[2-(dimethylamino)ethoxy]-1-hydroxynaphtho[3,2-b]benzofuran-6,11-dione |
| Standard InChI | InChI=1S/C20H17NO5/c1-21(2)7-8-25-11-9-14(22)16-15(10-11)26-20-17(16)18(23)12-5-3-4-6-13(12)19(20)24/h3-6,9-10,22H,7-8H2,1-2H3 |
| Standard InChIKey | SIAUHMVIOVZXSB-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O |
| PubChem CID | 133998 |
The compound is also known by its synonym 3-DMAE-1-HBNFD, which represents a simplified designation for research contexts .
Structural Features
The structural configuration of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione encompasses several key features that contribute to its biological activity. The compound contains a benzo[b]naphtho[2,3-d]furan core, which serves as the central scaffold for its structural integrity and functional properties.
Key structural elements include:
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A benzo[b]naphtho[2,3-d]furan core structure
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A 6,11-dione functionality creating a quinone system
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A dimethylamino ethoxy substituent at position 3
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A hydroxyl group at position 1
These functional groups play critical roles in the compound's interaction with biological targets, particularly its ability to inhibit topoisomerase II-mediated DNA cleavage activity .
Biological Activity
Anticancer Properties
Research indicates that 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione demonstrates significant cytotoxicity against various cancer cell lines, establishing its potential as an antineoplastic agent .
The compound was evaluated in vitro for its inhibitory action against multiple cancer cell types, including:
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Human promyelocytic leukemia cells (HL-60)
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Small-cell lung cancer (SCLC)
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SCLC cells resistant to cisplatin (SCLC/CDDP)
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National Cancer Institute's disease-oriented primary antitumor 60 cell-line panel
In these evaluations, 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione exhibited strong inhibitory activity throughout the entire test panel, indicating its broad-spectrum anticancer potential .
Mechanism of Action
The anticancer activity of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione appears to be linked to its ability to inhibit topoisomerase II-mediated DNA cleavage . Topoisomerase II is an enzyme crucial for DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, the compound can disrupt the cell cycle and induce apoptosis in cancer cells.
This mechanism of action is particularly significant because:
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It targets a fundamental cellular process necessary for cancer cell proliferation
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It provides a rationale for the compound's broad-spectrum activity against multiple cancer cell lines
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It suggests potential utility in combination therapies with other anticancer agents that work through complementary mechanisms
Structure-Activity Relationship
The design of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione was based on the "2-phenylnaphthalene-type" structural pattern hypothesis, which guided the development of this compound as a potential anticancer agent .
Several structural features appear to be critical for its biological activity:
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The benzo[b]naphtho[2,3-d]furan core, which serves as a rigid scaffold that properly positions the functional groups for interaction with biological targets
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The quinone system (6,11-dione), which is common to many antitumor agents and may participate in redox cycling and DNA intercalation
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The dimethylamino ethoxy substituent at position 3, which likely enhances cellular uptake and target binding
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The hydroxyl group at position 1, which may form hydrogen bonds with target proteins or DNA
Research into related compounds supports the importance of these structural elements, as similar compounds with variations in these key features often show different levels of biological activity .
Comparative Analysis with Related Compounds
Structural analogs of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione provide valuable insights into structure-activity relationships. One notable analog is the sulfur-containing bioisostere benzo[b]naphtho[2,3-d]thiophene-6,11-dione, which replaces the oxygen in the heterocyclic core with sulfur .
Table 2: Comparison of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione with Related Compounds
| Compound | Core Structure | Key Functional Groups | Notable Differences |
|---|---|---|---|
| 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | Benzo[b]naphtho[2,3-d]furan | Dimethylamino ethoxy, Hydroxyl, Quinone | Oxygen in furan ring |
| Benzo[b]naphtho[2,3-d]thiophene-6,11-dione | Benzo[b]naphtho[2,3-d]thiophene | Quinone | Sulfur instead of oxygen, lacking dimethylamino ethoxy and hydroxyl groups |
| 3-(Dimethylamino)naphtho[2,3-b]benzofuran-6,11-dione | Naphtho[2,3-b]benzofuran | Dimethylamino, Quinone | Direct dimethylamino attachment without ethoxy linker, no hydroxyl group |
The thiophene analogs were developed on the premise that sulfur is isoelectronic with oxygen, potentially maintaining similar activity profiles while offering different pharmacokinetic properties . This bioisosteric approach represents an important strategy in medicinal chemistry for optimizing lead compounds.
Research Applications and Future Directions
As a compound with demonstrated anticancer activity, 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione holds significant potential for further development in cancer therapeutics . Current applications include:
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As a research tool for studying topoisomerase II inhibition mechanisms
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As a lead compound for developing novel anticancer agents
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As a model for understanding structure-activity relationships in benzo[b]naphtho[2,3-d]furan derivatives
Future research directions may include:
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Development of more potent and selective derivatives
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Exploration of combination therapies with established anticancer agents
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Investigation of other potential biological activities beyond anticancer effects
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Optimization of pharmacokinetic properties for improved drug delivery
The compound's structural features also provide a foundation for developing related compounds with potentially enhanced therapeutic properties or different biological activities altogether .
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